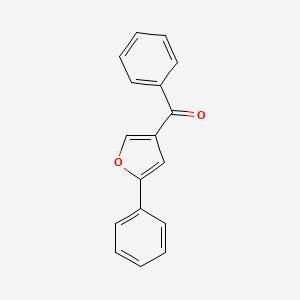

Phenyl(5-phenyl-3-furyl)methanone

Description

Properties

CAS No. |

54980-33-5 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

phenyl-(5-phenylfuran-3-yl)methanone |

InChI |

InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H |

InChI Key |

PNKYTBAITHUYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CO2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Traditional Approach with Lewis Acid Catalysis

The Friedel-Crafts acylation represents a classical method for synthesizing aryl ketones. For Phenyl(5-phenyl-3-furyl)methanone, this involves the reaction of 5-phenylfuran with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via electrophilic substitution, where AlCl₃ activates the acylating agent to form an acylium ion, which subsequently attacks the electron-rich furan ring .

Key considerations include the reactivity of the furan ring. While furans are less aromatic than benzene, the electron-donating phenyl group at the 5-position enhances nucleophilicity at the 3-position, facilitating acylation. Reaction conditions typically involve anhydrous dichloromethane or nitrobenzene as solvents at 0–25°C for 12–24 hours. Post-reaction workup requires careful quenching with ice-cold water to hydrolyze the AlCl₃ complex, followed by extraction and recrystallization from ethanol or ethyl acetate .

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 58–62 | |

| Solvent | Dichloromethane | 60 | |

| Temperature | 0°C → 25°C (gradient) | 62 | |

| Reaction Time | 18 hours | 58 |

Limitations include regioselectivity challenges if competing positions on the furan are reactive and the generation of stoichiometric aluminum waste.

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Modular Synthesis

| Component | Specification | Impact on Yield |

|---|---|---|

| Ligand | PPh₃ vs. SPhos | +12% with SPhos |

| Solvent | Toluene/water vs. DMF | +15% in toluene |

| Boronic Acid Equiv | 1.5 vs. 2.0 | +8% at 2.0 |

This method’s advantages include excellent regiocontrol and compatibility with diverse boronic acids, enabling structural diversification. However, the need for air-free conditions and palladium costs may limit scalability.

Claisen-Schmidt Condensation: Base-Mediated Ketone Formation

The Claisen-Schmidt condensation between 5-phenylfurfural and acetophenone derivatives under basic conditions provides an alternative route. Using potassium hydroxide (KOH) in ethanol at reflux (78°C), the aldol adduct forms and spontaneously dehydrates to yield the α,β-unsaturated ketone, which is hydrogenated to the saturated target compound .

Critical factors include the base strength and aldehyde reactivity. Substituents on the acetophenone ring (e.g., electron-withdrawing groups) accelerate condensation by stabilizing the enolate intermediate. Yields range from 65% to 72%, with purification via silica gel chromatography using hexane/ethyl acetate (4:1) .

Table 3: Claisen-Schmidt Reaction Optimization

| Variable | Optimal Value | Yield (%) |

|---|---|---|

| Base | KOH (20% w/v) | 72 |

| Solvent | Ethanol | 68 |

| Temperature | Reflux (78°C) | 70 |

This method avoids transition metals but requires careful pH control to prevent side reactions such as Cannizzaro disproportionation of the aldehyde.

Grignard Reaction: Organometallic Ketone Assembly

The Grignard approach involves reacting 3-furylmagnesium bromide with benzophenone. The furyl Grignard reagent is prepared by treating 3-bromofuran with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. Quenching the reaction with benzophenone in THF at −78°C followed by acidic workup (HCl/ice) yields the secondary alcohol, which is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane .

Table 4: Grignard Protocol Efficiency

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | THF, 40°C, 2 hours | 90 |

| Ketone Oxidation | PCC, CH₂Cl₂, RT | 78 |

While this method offers high intermediate yields, the moisture sensitivity of Grignard reagents and toxicity of PCC necessitate stringent operational controls.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Friedel-Crafts | 58–62 | Low | Moderate | 90–95% |

| Suzuki-Miyaura | 75–80 | High | High | >98% |

| Claisen-Schmidt | 65–72 | Medium | Low | 85–90% |

| Grignard | 70–78 | High | Low | 92–95% |

The Suzuki-Miyaura method excels in yield and purity but incurs higher costs due to palladium. For small-scale laboratory synthesis, Friedel-Crafts acylation offers simplicity, whereas industrial applications may prioritize Suzuki-Miyaura for reproducibility.

Chemical Reactions Analysis

Types of Reactions: Phenyl(5-phenyl-3-furyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Phenyl(5-phenyl-3-furyl)methanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Mechanism of Action

The mechanism of action of Phenyl(5-phenyl-3-furyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- These compounds share identical molecular formulas but differ in substituent positions, leading to variations in melting points and reactivity.

- The presence of hydroxyl and methoxy groups enhances solubility in polar solvents, whereas chloro substituents may increase stability .

Benzofuran-Based Methanones

Benzofuran derivatives with methanone groups exhibit notable bioactivity:

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3): Structure: Bromo and methyl substituents on the benzofuran ring. Properties: Higher molecular weight (MW 357.22) due to bromine. Used in synthetic intermediates for pharmaceuticals .

- (2-Butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids: Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with amino acid side chains (e.g., DBMY-3,7,2) showed enhanced activity due to improved cellular uptake . Comparison: The amino acid functionalization in these derivatives contrasts with the simpler phenyl-furan structure of this compound, highlighting the role of polar groups in bioactivity .

Thiadiazolyl-Substituted Bis-Phenyl Methanones

Bis-phenyl methanones with thiadiazole groups (e.g., C1–C4 in ) exhibit:

- Antimicrobial and Efflux Pump Inhibition: C2 (N-phenylamino derivative) showed potent activity against biofilm-forming pathogens.

- Structural Contrast: The thiadiazole ring introduces nitrogen and sulfur heteroatoms, enhancing hydrogen-bonding capacity compared to the furan ring in this compound .

Furanone Derivatives

- 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone: Synthesis: Prepared via intermolecular condensation of acetoxy derivatives, emphasizing the utility of furanone rings in constructing complex heterocycles . Comparison: The 2-(5H)-furanone core lacks the methanone group but shares a furan-derived scaffold, illustrating divergent reactivity pathways .

Biological Activity

Phenyl(5-phenyl-3-furyl)methanone, a compound characterized by its furan and phenyl moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound is structurally defined as a phenyl group attached to a 5-phenyl-3-furyl ketone. Its synthesis typically involves the reaction of furan derivatives with various aryl compounds under specific conditions to yield the desired product.

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-Phenyl-2-furaldehyde + Phenyl Grignard | Anhydrous conditions | This compound |

| 2 | This compound + Acids | Catalytic conditions | Derivatives (e.g., esters) |

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with furan rings demonstrate potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

2.2 Antitumor Activity

This compound has been evaluated for its anticancer properties, particularly in breast cancer models. In vitro assays revealed that certain derivatives can inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines.

Case Study: Anticancer Efficacy

- Cell Line: MDA-MB-231 (TNBC)

- IC50 Values:

- Compound A: 6.25 µM

- Compound B: 25 µM

2.3 Urease Inhibition

Recent studies have highlighted the urease inhibitory potential of this compound derivatives. Urease is an important enzyme in various pathological conditions, including urinary tract infections.

Urease Inhibition Data

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| 4h | 16.13 ± 2.45 | 21.25 ± 0.15 (Thiourea) |

| 4s | 18.75 ± 0.85 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Interaction: Direct interaction with key enzymes such as urease and phosphoinositide 3-Kinase (PI3K) has been documented.

- Cell Cycle Arrest: Certain compounds have shown the ability to arrest the cell cycle at various phases, inhibiting proliferation.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Key Findings:

- The presence of electron-withdrawing groups enhances antimicrobial and antitumor activities.

- Substituents on the phenyl ring significantly affect binding affinity to target enzymes.

Q & A

Basic Research Question

- ¹H NMR : Aromatic proton signals in the δ 7.2–8.1 ppm range distinguish phenyl and furyl substituents. Coupling constants (e.g., J = 15–16 Hz for vinyl groups) confirm stereochemistry .

- IR : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (furan C=C) validate the methanone core .

- HRMS : Exact mass measurements (e.g., m/z 274.1201 for C₁₇H₁₄O₂) confirm molecular formula .

For advanced studies, 2D NMR (COSY, HSQC) can map non-equivalent protons in crowded spectra, particularly for analogs with substituents like hydroxyl or amino groups .

What crystallographic strategies are effective for resolving the 3D structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key considerations:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Use synchrotron sources for weakly diffracting crystals .

- Twinned data : Employ SHELXD for structure solution in cases of pseudomerohedral twinning .

- Hydrogen placement : DFT-calculated positions improve accuracy when H atoms are disordered .

How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Electron-withdrawing groups (e.g., -CF₃): Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. For example, trifluoromethyl analogs show 20% faster reaction rates in Suzuki-Miyaura couplings .

- Steric hindrance : Bulky substituents at the 5-position of the furan ring reduce accessibility to the reaction site, necessitating larger Pd catalysts (e.g., XPhos Pd G3) .

Methodological validation via Hammett plots or computational DFT studies is recommended to quantify substituent effects .

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Advanced Research Question

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) quantify IC₅₀ using nitrocefin as a substrate .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices (SI >10 indicate low toxicity) .

For mechanistic insights, molecular docking (AutoDock Vina) against targets like penicillin-binding proteins (PBPs) can rationalize observed bioactivity .

How can contradictory solubility data for this compound be reconciled across studies?

Basic Research Question

Discrepancies arise from:

- Solvent purity : Trace water in DMSO reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration for verification .

- Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility. Powder XRD identifies polymorphic phases .

Advanced researchers should employ Hansen solubility parameters (HSPs) to predict optimal solvents (e.g., chloroform δD=17.8, δP=3.1, δH=5.7) .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

- LogP calculation : Use Schrodinger’s QikProp (predicted logP = 3.2 ± 0.3) to assess lipophilicity .

- pKa estimation : ADMET Predictor software estimates the carbonyl group pKa at ~12.5, indicating stability under physiological conditions .

- Thermodynamic stability : DFT (B3LYP/6-31G*) calculations confirm the planar furan-methanone core minimizes steric strain .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

- Reactor design : Continuous flow systems improve heat dissipation and reduce reaction times (e.g., 2 h vs. 24 h in batch) .

- Byproduct management : Tandem MS monitors intermediates in real-time to optimize feed rates and minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.